molecular formula C23H20ClN5O5 B4928487 ETHYL 3-({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 3-({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4928487
M. Wt: 481.9 g/mol
InChI Key: OYOCIVHREHINGT-UHFFFAOYSA-N
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Description

ETHYL 3-({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heterocyclic rings and functional groups in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of ETHYL 3-({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine rings. The synthetic route typically starts with the condensation of appropriate precursors, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 3-({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 3-({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 3-({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 3-({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

    Pyrido[1,2-a]pyrimidine derivatives: These compounds also have a similar core structure but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.

Properties

IUPAC Name

ethyl 3-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O5/c1-3-34-22(32)15-9-16(12-4-5-12)26-20-19(15)21(31)29(23(33)27(20)2)11-14-8-18(30)28-10-13(24)6-7-17(28)25-14/h6-10,12H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOCIVHREHINGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=O)N4C=C(C=CC4=N3)Cl)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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